N'-[(E)-Bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-2-fluorobenzohydrazide
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Overview
Description
N’-[(E)-Bicyclo[221]hept-5-en-2-ylmethylidene]-2-fluorobenzohydrazide is a complex organic compound characterized by its unique bicyclic structure and the presence of a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-Bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-2-fluorobenzohydrazide typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylidene with 2-fluorobenzohydrazide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-Bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-2-fluorobenzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Scientific Research Applications
N’-[(E)-Bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-2-fluorobenzohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-Bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-2-fluorobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect .
Comparison with Similar Compounds
Similar Compounds
- N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(oxiran-2-yl)methylbenzenesulfonamide
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
- Ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Uniqueness
N’-[(E)-Bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-2-fluorobenzohydrazide stands out due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C15H15FN2O |
---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
N-[(E)-2-bicyclo[2.2.1]hept-5-enylmethylideneamino]-2-fluorobenzamide |
InChI |
InChI=1S/C15H15FN2O/c16-14-4-2-1-3-13(14)15(19)18-17-9-12-8-10-5-6-11(12)7-10/h1-6,9-12H,7-8H2,(H,18,19)/b17-9+ |
InChI Key |
GTHHRFQFFPRILT-RQZCQDPDSA-N |
Isomeric SMILES |
C1C2CC(C1C=C2)/C=N/NC(=O)C3=CC=CC=C3F |
Canonical SMILES |
C1C2CC(C1C=C2)C=NNC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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